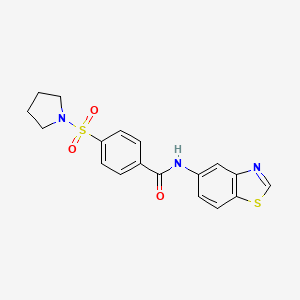

N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c22-18(20-14-5-8-17-16(11-14)19-12-25-17)13-3-6-15(7-4-13)26(23,24)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZCCUYXVDGITSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Sulfonylation: The pyrrolidine ring is introduced via sulfonylation, where pyrrolidine is reacted with a sulfonyl chloride derivative.

Amidation: The final step involves the coupling of the benzothiazole derivative with a benzamide moiety under appropriate conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Medicinal Chemistry Applications

Biological Activity : Research indicates that N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide may exhibit various biological activities, including:

- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The sulfonamide group is known for its ability to interfere with enzyme activity related to cancer cell proliferation.

- Antimicrobial Effects : The benzothiazole core is associated with antimicrobial activity. Studies suggest that derivatives of this compound may inhibit the growth of bacterial strains.

- Antileishmanial Activity : Molecular modeling studies have shown that compounds with similar structures can inhibit Leishmania species, which are responsible for leishmaniasis. The incorporation of the sulfonamide group appears to enhance this activity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Various derivatives have been synthesized to explore modifications that improve biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides | Benzothiazole + Piperazine | Anticholinesterase activity |

| N-(substituted sulfonyl)benzamide derivatives | Benzamide + Sulfonyl groups | Anticancer properties |

| Benzothiazole derivatives | Varying substituents on benzothiazole | Antimicrobial effects |

This table illustrates the diversity of compounds derived from similar structural frameworks and their respective biological activities.

Synthesis and Modifications

The synthesis of this compound typically involves several key steps:

- Formation of Benzothiazole Core : This step often requires specific reagents and conditions to ensure the proper formation of the benzothiazole structure.

- Sulfonamide Formation : The introduction of the pyrrolidine sulfonamide group can be achieved through various chemical reactions that facilitate the attachment to the benzothiazole core.

- Optimization : Subsequent modifications can enhance yield and biological activity by altering substituents on the benzothiazole or pyrrolidine moieties.

Case Studies

Several case studies highlight the potential applications of this compound:

- Anticancer Research : A study demonstrated that similar compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved inhibition of key enzymes required for DNA replication.

- Antimicrobial Testing : In vitro tests showed that derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Leishmaniasis Treatment : Molecular docking studies indicated favorable binding affinities between the compound and specific targets in Leishmania, suggesting its potential as a therapeutic agent against this neglected tropical disease .

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-containing benzamides, which are frequently explored for antimicrobial and antifungal activities. Below, we compare its structure and inferred properties with two analogs, LMM5 and LMM11 , and the antifungal agent fluconazole , based on published data (Table 1) .

Structural Comparison

Core Structure : All compounds share a benzamide backbone but differ in substituents:

- Target Compound : 1,3-Benzothiazole (electron-deficient aromatic system) at the amide nitrogen; pyrrolidine sulfonyl group at the para position of the benzene.

- LMM5 : 1,3,4-Oxadiazole ring substituted with a 4-methoxyphenylmethyl group; benzyl(methyl)sulfamoyl group on the benzene.

- LMM11 : 1,3,4-Oxadiazole with a furan-2-yl substituent; cyclohexyl(ethyl)sulfamoyl group on the benzene.

- Fluconazole : Triazole-based antifungal agent lacking a sulfonamide group.

- Key Structural Differences: The 1,3-benzothiazole in the target compound may enhance π-π stacking compared to the oxadiazole rings in LMM5/LMM11.

Table 1: Structural and Antifungal Activity Comparison

Biological Activity

N-(1,3-benzothiazol-5-yl)-4-(pyrrolidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Structural Characteristics

The compound is characterized by the presence of a benzothiazole moiety and a pyrrolidine sulfonamide group . Its molecular formula is , indicating a balanced composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique arrangement of these functional groups suggests potential reactivity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Enzyme inhibition

The compound may interact with specific biological targets, inhibiting enzymes or receptors. For instance, molecular docking studies suggest that it can bind effectively to certain enzymes involved in disease pathways.

Case Studies and Research Findings

Data Table: Comparative Biological Activities

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides | Benzothiazole + Piperazine | Anticholinesterase activity |

| N-(substituted sulfonyl)benzamide derivatives | Benzamide + Sulfonyl groups | Anticancer properties |

| Benzothiazole derivatives | Varying substituents on benzothiazole | Antimicrobial effects |

Synthesis and Chemical Transformations

The synthesis of this compound typically involves several key steps:

- Formation of the Benzothiazole Ring : Achieved through cyclization reactions.

- Synthesis of the Pyrrolidine Sulfonamide Group : Often involves coupling reactions under specific conditions.

These reactions allow for the modification of the compound's structure, potentially leading to derivatives with enhanced biological properties.

Q & A

Basic Question

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify amide bond formation (e.g., ~8.5 ppm for NH in DMSO-d₆) and sulfonyl group integration.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (≥95% by reverse-phase C18 column, acetonitrile/water mobile phase) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 402.08 for C₁₈H₁₇N₃O₃S₂) .

- X-ray Crystallography : Resolve molecular packing and hydrogen-bonding patterns (e.g., N–H···N interactions between amide and benzothiazole groups) .

What preliminary biological assays are suitable for evaluating this compound’s activity?

Basic Question

- Enzyme Inhibition Assays : Test against pyruvate:ferredoxin oxidoreductase (PFOR) or carbonic anhydrase isoforms via spectrophotometric methods (e.g., NADH oxidation at 340 nm) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination. Include DAPT or SB431542 as reference inhibitors .

- Solubility Profiling : Measure in PBS (pH 7.4) and DMSO using nephelometry. Poor aqueous solubility (<10 µM) may necessitate formulation with cyclodextrins .

How can structure-activity relationship (SAR) studies be designed to improve target affinity?

Advanced Question

- Core Modifications : Replace pyrrolidine with morpholine or piperazine to alter sulfonamide electronics. Fluorinate the benzothiazole ring to enhance metabolic stability .

- Bioisosteric Replacement : Substitute benzothiazole with benzoxazole or imidazole to probe steric effects.

- Pharmacokinetic Profiling : Assess logP (octanol/water partition) and plasma protein binding via equilibrium dialysis. Use QSAR models to predict absorption .

What mechanisms explain this compound’s enzyme inhibition, and how can contradictory kinetic data be resolved?

Advanced Question

- Mechanism : The amide anion may chelate metal ions in PFOR’s active site, disrupting electron transfer. Molecular docking (e.g., AutoDock Vina) can validate binding poses .

- Data Contradictions : Conflicting IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Re-evaluate inhibition under standardized protocols (e.g., 37°C, 5% CO₂) and use enzyme kinetics (Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

How should researchers address discrepancies in solubility data reported for this compound?

Advanced Question

- Method Comparison : Replicate solubility measurements using shake-flask (24 hr equilibrium) vs. potentiometric (CheqSol) methods.

- Co-solvent Systems : Test solubilization with PEG-400 or Tween-80. For example, 10% PEG-400 increases solubility by ~5-fold in aqueous buffers .

- Solid-State Analysis : Perform DSC/TGA to detect polymorphic forms affecting solubility. Amorphous dispersions with HPMC-AS may enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.